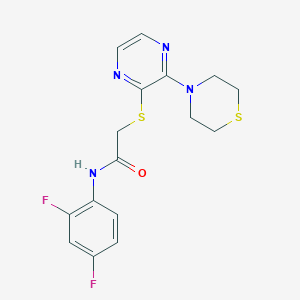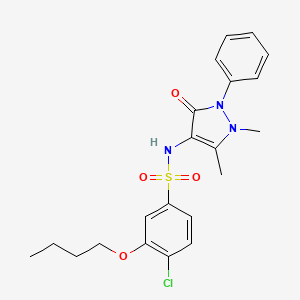
3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is commonly known as BCS-1.
作用機序
The mechanism of action of BCS-1 is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. BCS-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BCS-1 has been found to inhibit the production of inflammatory cytokines and to have antifungal activity.
Biochemical and Physiological Effects
BCS-1 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase IX. BCS-1 has also been shown to have anti-inflammatory and antifungal properties. Furthermore, BCS-1 has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using BCS-1 in lab experiments is its potent anticancer activity against various cancer cell lines. BCS-1 has also been shown to have anti-inflammatory and antifungal properties, which may be useful in studying these conditions. However, one limitation of using BCS-1 in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of BCS-1 for therapeutic use.
将来の方向性
There are several future directions for the study of BCS-1. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative disorders. Another direction is to elucidate the mechanism of action of BCS-1 and to identify potential targets for its activity. Additionally, further studies are needed to optimize the synthesis of BCS-1 and to determine the optimal dosage and administration for therapeutic use.
Conclusion
In conclusion, 3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide, or BCS-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCS-1 has been found to exhibit potent anticancer activity against various cancer cell lines, as well as anti-inflammatory and antifungal properties. Further studies are needed to fully understand the mechanism of action of BCS-1 and to optimize its use for therapeutic purposes.
合成法
The synthesis of BCS-1 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base. The resulting compound is then reacted with butyl bromide to yield BCS-1. The synthesis of BCS-1 has been optimized to improve the yield and purity of the compound.
科学的研究の応用
BCS-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BCS-1 has also been shown to have anti-inflammatory and antifungal properties. Furthermore, BCS-1 has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3-butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-4-5-13-29-19-14-17(11-12-18(19)22)30(27,28)23-20-15(2)24(3)25(21(20)26)16-9-7-6-8-10-16/h6-12,14,23H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLDBTQSLVSYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

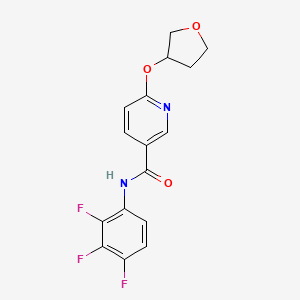
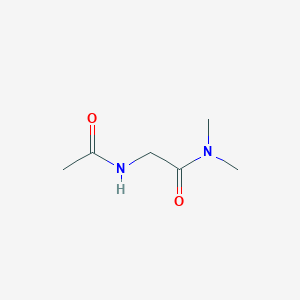
![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)
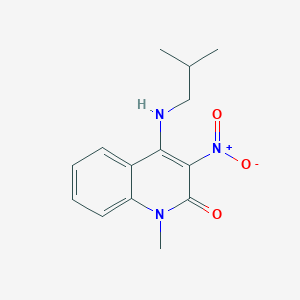

![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2980156.png)
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)
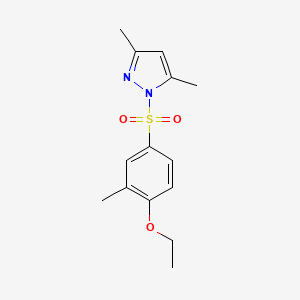
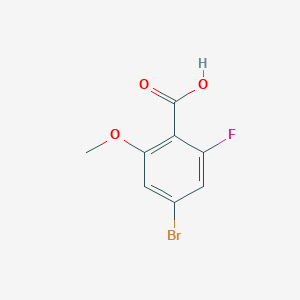
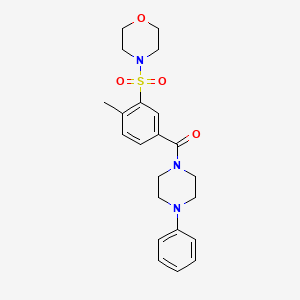
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)
